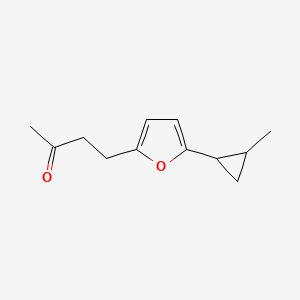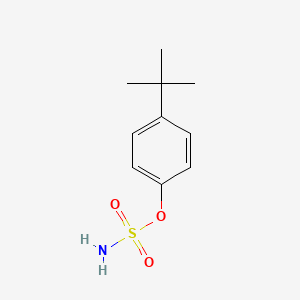
1-Amino-3-methylhexan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-methylhexan-2-ol is an organic compound that belongs to the class of amines and alcohols It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-methylhexan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-methylhexan-2-one with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired amine-alcohol compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-methylhexan-2-one in the presence of ammonia. This process is carried out in a high-pressure reactor with a suitable catalyst, such as palladium on carbon, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-methylhexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-methylhexan-2-one or 3-methylhexanal.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-Amino-3-methylhexan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Amino-3-methylhexan-2-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-Amino-3-methylhexan-2-ol can be compared with other similar compounds, such as:
1-Amino-2-methylhexan-3-ol: Similar structure but different position of the amino and hydroxyl groups.
3-Amino-2-methylhexan-2-ol: Similar structure but different position of the amino group.
2-Amino-3-methylhexan-1-ol: Similar structure but different position of the amino and hydroxyl groups.
Uniqueness: The unique positioning of the amino and hydroxyl groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
1-amino-3-methylhexan-2-ol |
InChI |
InChI=1S/C7H17NO/c1-3-4-6(2)7(9)5-8/h6-7,9H,3-5,8H2,1-2H3 |
InChI Key |
BDXBBTAINKMXIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


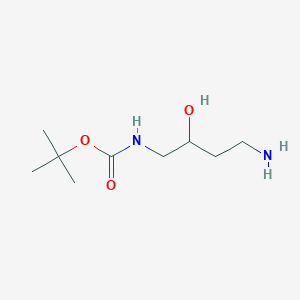
![1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13601234.png)

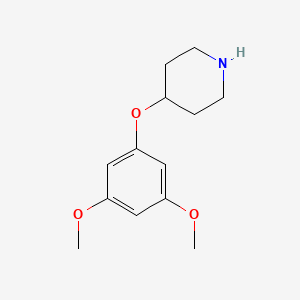

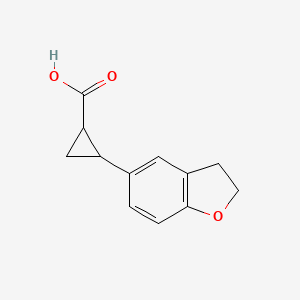
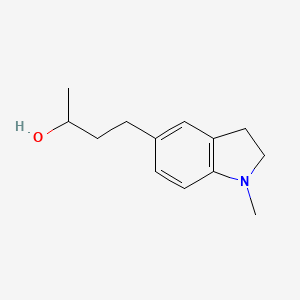

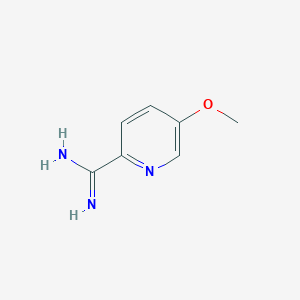
![2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13601284.png)


